molecular formula C10H9Cl2NO B14434637 N-(3,4-Dichlorophenyl)but-3-enamide CAS No. 74064-71-4

N-(3,4-Dichlorophenyl)but-3-enamide

Cat. No.: B14434637
CAS No.: 74064-71-4
M. Wt: 230.09 g/mol
InChI Key: BCMVQGWXELTZRF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)but-3-enamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)but-3-enamide typically involves the reaction of 3,4-dichloroaniline with but-3-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)but-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-(3,4-dichlorophenyl)butanamide .

Scientific Research Applications

N-(3,4-Dichlorophenyl)but-3-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)but-3-enamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(3,5-Dichlorophenyl)but-3-enamide
  • N-(3,4-Dichlorophenyl)butanamide
  • N-(3,4-Dichlorophenyl)ethylamide

Comparison: N-(3,4-Dichlorophenyl)but-3-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the butenamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

74064-71-4

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)but-3-enamide

InChI

InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h2,4-6H,1,3H2,(H,13,14)

InChI Key

BCMVQGWXELTZRF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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